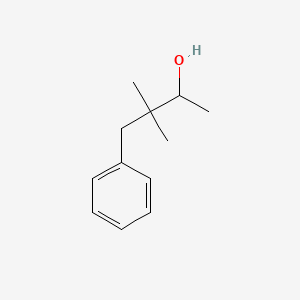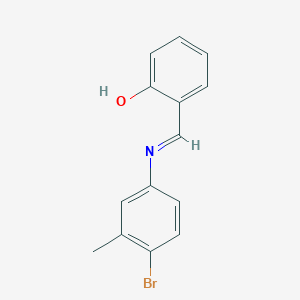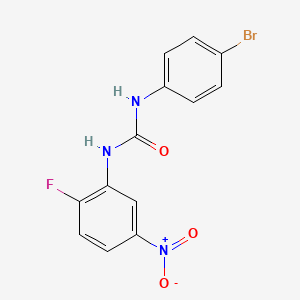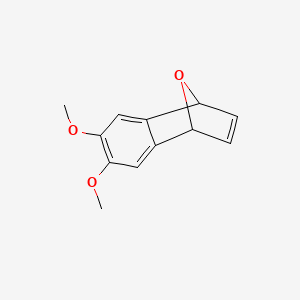
1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-ジヒドロ-6,7-ジメトキシ-1,4-エポキシナフタレンは、分子式がC12H12O3の化学化合物です。これは、ナフタレンの誘導体であり、6位と7位にエポキシド環とメトキシ基が存在することを特徴としています。
準備方法
合成ルートと反応条件
1,4-ジヒドロ-6,7-ジメトキシ-1,4-エポキシナフタレンの合成は、通常、以下の手順で進みます。
出発原料: 合成は、6,7-ジメトキシナフタレンなどのナフタレン誘導体から開始されます。
エポキシ化: 重要な手順は、エポキシド環の形成です。これは、制御された条件下でm-クロロ過安息香酸 (m-CPBA)などの過酸を使用して達成できます。
反応条件: 反応は通常、選択性と収率を確保するために、低温でジクロロメタンなどの不活性溶媒中で行われます。
工業生産方法
1,4-ジヒドロ-6,7-ジメトキシ-1,4-エポキシナフタレンの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、実験室規模の合成を拡大することを含みます。これには、反応条件の最適化、連続フロー反応器の使用、結晶化またはクロマトグラフィー技術による最終生成物の純度の確保が含まれます。
3. 化学反応解析
反応の種類
1,4-ジヒドロ-6,7-ジメトキシ-1,4-エポキシナフタレンは、以下を含むさまざまな化学反応を受けます。
酸化: エポキシド環は酸化反応によって開環することができ、ジオールを生成します。
還元: エポキシド環の還元は、対応するジヒドロキシ化合物を生じさせることができます。
置換: メトキシ基は求核置換反応に関与することができ、さらなる官能基化を可能にします。
一般的な試薬と条件
酸化: 四酸化オスミウム (OsO4) または過酸化水素 (H2O2) などの試薬を、触媒の存在下で使用します。
還元: 炭素担持パラジウム (Pd/C) または水素化リチウムアルミニウム (LiAlH4) を使用した接触水素化。
置換: 極性非プロトン性溶媒中で、水素化ナトリウム (NaH) またはtert-ブトキシカリウム (KOtBu) などの強力な求核試薬。
主な生成物
ジオール: エポキシド環開環によって形成されます。
ジヒドロキシ化合物: 還元反応から生じます。
官能基化誘導体: メトキシ基の求核置換によって得られます。
4. 科学研究への応用
1,4-ジヒドロ-6,7-ジメトキシ-1,4-エポキシナフタレンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特にエポキシド含有医薬品の設計における、薬物開発における役割について調査されています。
産業: 特定の特性を持つ特殊化学物質や材料の生産に使用されます。
化学反応の分析
Types of Reactions
1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield the corresponding dihydroxy compound.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Diols: Formed through epoxide ring opening.
Dihydroxy Compounds: Resulting from reduction reactions.
Functionalized Derivatives: Obtained through nucleophilic substitution of methoxy groups.
科学的研究の応用
1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of epoxide-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
1,4-ジヒドロ-6,7-ジメトキシ-1,4-エポキシナフタレンの作用機序は、エポキシド環を通じて分子標的との相互作用に関与します。エポキシド基は非常に反応性が高く、タンパク質やDNAなどの生体分子中の求核部位と共有結合を形成することができます。この反応性は、酵素阻害やDNA修飾などの潜在的な生物学的効果の基礎となっています。
6. 類似の化合物との比較
類似の化合物
1,4-ジヒドロ-1,4-エポキシナフタレン: メトキシ基が不足しているため、官能基化が少なくなります。
6,7-ジメトキシ-1,4-ジヒドロナフタレン: エポキシド環を含まないため、反応性が異なります。
1,4-ジヒドロ-5,8-ジメトキシ-1,4-エポキシナフタレン: 構造は似ていますが、置換パターンが異なります。
ユニークさ
1,4-ジヒドロ-6,7-ジメトキシ-1,4-エポキシナフタレンは、エポキシド環とメトキシ基の組み合わせによってユニークであり、これは異なる化学反応性と潜在的な生物活性を付与します。これは、特に新しい材料や医薬品の開発において、さまざまな研究用途に役立つ化合物です。
類似化合物との比較
Similar Compounds
1,4-Dihydro-1,4-epoxynaphthalene: Lacks the methoxy groups, making it less functionalized.
6,7-Dimethoxy-1,4-dihydronaphthalene: Does not contain the epoxide ring, affecting its reactivity.
1,4-Dihydro-5,8-dimethoxy-1,4-epoxynaphthalene: Similar structure but with different substitution patterns.
Uniqueness
1,4-Dihydro-6,7-dimethoxy-1,4-epoxynaphthalene is unique due to the combination of the epoxide ring and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
特性
CAS番号 |
19061-37-1 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
4,5-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H12O3/c1-13-11-5-7-8(6-12(11)14-2)10-4-3-9(7)15-10/h3-6,9-10H,1-2H3 |
InChIキー |
BULFJJILZUREET-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C3C=CC(C2=C1)O3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




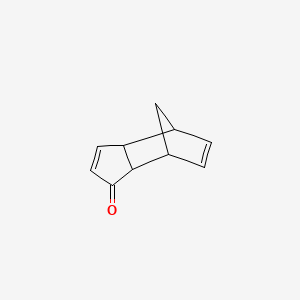
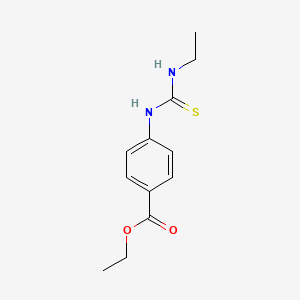
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)
